5,7-Difluoroquinoline

Description

Propriétés

IUPAC Name |

5,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTWLWBEQPMVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188073 | |

| Record name | Quinoline, 5,7-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34522-72-0 | |

| Record name | Difluoroquinoline, 5,7- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 5,7-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIFLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY7UQK9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,7-Difluoroquinoline CAS number and properties

CAS Number: 34522-72-0

Molecular Formula: C₉H₅F₂N

Molecular Weight: 165.14 g/mol [1]

This technical guide provides a comprehensive overview of 5,7-Difluoroquinoline, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. While specific experimental data for this particular isomer is limited in publicly available literature, this document consolidates the known properties and provides context based on the broader class of fluoroquinolones.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily based on computational models and data available in chemical databases.[1]

| Property | Value | Source |

| CAS Number | 34522-72-0 | PubChem[1] |

| Molecular Formula | C₉H₅F₂N | PubChem[1] |

| Molecular Weight | 165.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2F)F)N=C1 | PubChem[1] |

| InChI | InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | PubChem[1] |

| InChIKey | IRTWLWBEQPMVNM-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.4 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 0 | PubChem[1] |

| Computed Exact Mass | 165.03900549 | PubChem[1] |

| Computed Monoisotopic Mass | 165.03900549 | PubChem[1] |

| Computed Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

| Computed Heavy Atom Count | 12 | PubChem[1] |

Synthesis and Reactivity

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.

While the specific biological activity of this compound has not been extensively documented, the broader class of fluoroquinolones is well-known for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] Furthermore, recent research has explored the potential of novel fluoroquinolone derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines.[2] The mechanism of action in this context often involves the inhibition of human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[2]

Given these precedents, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents with potential applications in infectious diseases and oncology.

Experimental Protocols

As specific experimental protocols for this compound are not available, a generalized workflow for the characterization of a novel quinoline derivative is presented below. This serves as a representative example of the methodologies that would be employed in the research and development of such compounds.

General Workflow for Characterization of a Novel Quinolone Derivative

References

5,7-Difluoroquinoline molecular weight and formula

This document provides core physicochemical properties of 5,7-Difluoroquinoline, a fluorinated heterocyclic compound relevant in medicinal chemistry and materials science. The data herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Identity and Properties

This compound is a derivative of quinoline with fluorine substituents at the 5th and 7th positions. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in chemical research.

The fundamental molecular formula and weight are crucial for stoichiometric calculations in synthesis and for characterization via mass spectrometry. The table below summarizes these key identifiers for this compound.

| Identifier | Value | Reference |

| Chemical Formula | C₉H₅F₂N | [1][2] |

| Molecular Weight | 165.14 g/mol | [1][2] |

| CAS Number | 34522-72-0 | [2] |

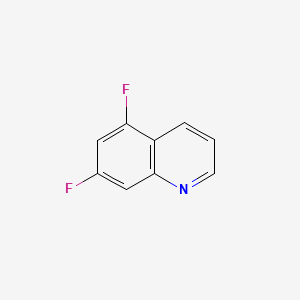

Structural Representation

A visual representation of the molecular structure is essential for understanding its chemical reactivity and steric profile. The following diagram illustrates the two-dimensional structure of this compound.

Methodological Considerations

The determination of the molecular weight and formula of a novel or known compound is a standard procedure in chemical analysis.

The logical flow for characterizing a chemical entity like this compound typically involves synthesis followed by purification and structural elucidation. The diagram below outlines a generalized workflow.

Objective: To experimentally verify the molecular weight of this compound.

Methodology: Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that minimize fragmentation.

-

Mass Analysis: The ionized molecules (molecular ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or [M]⁺. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight (165.14). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.

References

An In-depth Technical Guide to the Synthesis of 5,7-Difluoroquinoline from 3,5-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5,7-difluoroquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3,5-difluoroaniline, and proceeds through a multi-step sequence based on the well-established Gould-Jacobs reaction. This document details the experimental protocols for each synthetic transformation, presents quantitative data in a clear tabular format, and includes a visual representation of the overall workflow.

Synthetic Strategy: The Gould-Jacobs Reaction Pathway

The chosen synthetic route leverages the Gould-Jacobs reaction, a classic and versatile method for the construction of the quinoline core.[1][2] This strategy involves the initial condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chemical modifications, including chlorination and reduction, afford the target this compound.

The overall transformation can be outlined in the following key steps:

-

Condensation: Reaction of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to yield the intermediate, diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate.

-

Thermal Cyclization: Intramolecular cyclization of the malonate intermediate at high temperature to form ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

-

Saponification and Decarboxylation: Hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation to yield 5,7-difluoro-4-hydroxyquinoline.

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce 4-chloro-5,7-difluoroquinoline.

-

Reduction: Removal of the 4-chloro substituent to furnish the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related quinoline derivatives and provide a detailed methodology for each step of the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

-

Heat the reaction mixture to 120-130 °C with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 2: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

Protocol:

-

In a high-temperature reaction vessel equipped with a reflux condenser, place a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the solvent to reflux (approximately 250-260 °C).

-

Slowly add the crude diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate from the previous step to the boiling solvent with vigorous stirring.

-

Continue to heat the mixture at reflux for 1-2 hours. The product is expected to precipitate out of the solution upon cooling.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.

-

Wash the solid with a non-polar solvent like hexane or petroleum ether to remove residual high-boiling solvent.

-

The crude ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization if necessary.

Step 3: Synthesis of 5,7-Difluoro-4-hydroxyquinoline

Protocol:

-

Suspend the crude ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, or until the hydrolysis of the ester is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid intermediate.

-

Collect the solid by filtration and wash thoroughly with water.

-

Dry the resulting 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid.

-

For decarboxylation, heat the carboxylic acid in a high-boiling point solvent (e.g., diphenyl ether) or neat at a temperature above its melting point (typically 200-250 °C) until the evolution of CO₂ ceases.

-

The resulting crude 5,7-difluoro-4-hydroxyquinoline can be purified by recrystallization.

Step 4: Synthesis of 4-Chloro-5,7-difluoroquinoline

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 5,7-difluoro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the cooled reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude 4-chloro-5,7-difluoroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Step 5: Synthesis of this compound

Protocol:

-

In a hydrogenation vessel, dissolve 4-chloro-5,7-difluoroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C, 5-10 mol%).

-

Add a base, such as sodium acetate or triethylamine (1.5-2.0 eq), to neutralize the HCl formed during the reaction.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Alternatively, catalytic transfer hydrogenation can be employed using a hydrogen donor like formic acid or ammonium formate in the presence of the Pd/C catalyst.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis. Please note that the yields are indicative and can vary based on reaction scale and optimization.

| Step 1: Condensation | |

| Reactant | 3,5-Difluoroaniline |

| Reagent | Diethyl ethoxymethylenemalonate (DEEM) |

| Stoichiometry | 1.0 eq : 1.1 eq |

| Solvent | None |

| Temperature | 120-130 °C |

| Reaction Time | 2-3 hours |

| Product | Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate |

| Typical Yield | >90% |

| Step 2: Thermal Cyclization | |

| Reactant | Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate |

| Solvent | Diphenyl ether or Dowtherm A |

| Temperature | 250-260 °C |

| Reaction Time | 1-2 hours |

| Product | Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate |

| Typical Yield | 80-90% |

| Step 3: Saponification & Decarboxylation | |

| Reactant | Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate |

| Reagent (Saponification) | 10% Aqueous NaOH |

| Reagent (Decarboxylation) | Heat |

| Temperature (Saponification) | Reflux |

| Temperature (Decarboxylation) | 200-250 °C |

| Reaction Time | 2-4 hours (Saponification), until CO₂ evolution ceases (Decarboxylation) |

| Product | 5,7-Difluoro-4-hydroxyquinoline |

| Typical Yield | 85-95% (over two steps) |

| Step 4: Chlorination | |

| Reactant | 5,7-Difluoro-4-hydroxyquinoline |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Stoichiometry | 1.0 eq : 5-10 eq |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 2-4 hours |

| Product | 4-Chloro-5,7-difluoroquinoline |

| Typical Yield | 70-85% |

| Step 5: Reduction | |

| Reactant | 4-Chloro-5,7-difluoroquinoline |

| Reagent | H₂ gas or Formic Acid/Ammonium Formate |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

| Product | This compound |

| Typical Yield | 80-95% |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from 3,5-difluoroaniline.

Caption: Synthetic workflow for this compound.

References

Spectroscopic Profile of 5,7-Difluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 5,7-Difluoroquinoline. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this compound in research and development settings.

Disclaimer: Publicly available, experimentally-derived spectroscopic data for this compound is limited. The data presented in this guide are representative values estimated from known spectroscopic data of structurally similar fluoroaromatic and quinoline compounds.

Molecular Structure and Properties

-

Molecular Formula: C₉H₅F₂N

-

Molecular Weight: 165.14 g/mol

-

Exact Mass: 165.03900549 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the five protons on the quinoline ring system. The electron-withdrawing nature of the fluorine atoms will significantly influence the chemical shifts of the nearby protons, generally shifting them downfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.8 |

| H-3 | 7.4 - 7.6 | dd | J = 8.4, 4.2 |

| H-4 | 8.1 - 8.3 | dd | J = 8.4, 1.8 |

| H-6 | 7.1 - 7.3 | t | J(H-F) ≈ 8.5 |

| H-8 | 7.5 - 7.7 | dd | J(H-F) ≈ 10.0, J(H-H) ≈ 2.5 |

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the nine unique carbon environments in this compound. The carbons directly bonded to fluorine (C-5 and C-7) will exhibit large carbon-fluorine coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon-Fluorine Coupling (JCF, Hz) |

| C-2 | 150 - 152 | - |

| C-3 | 121 - 123 | - |

| C-4 | 135 - 137 | - |

| C-4a | 127 - 129 | d, ³JCF ≈ 5 |

| C-5 | 160 - 163 | d, ¹JCF ≈ 250 |

| C-6 | 110 - 112 | dd, ²JCF ≈ 25, ²JCF ≈ 5 |

| C-7 | 161 - 164 | d, ¹JCF ≈ 255 |

| C-8 | 112 - 114 | d, ²JCF ≈ 20 |

| C-8a | 148 - 150 | d, ³JCF ≈ 15 |

Experimental Protocol for NMR Spectroscopy[1]

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

A standard one-pulse experiment is typically employed.

-

Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30 or zgdc) is commonly used to simplify the spectrum to single lines for each carbon.

-

Key parameters include a spectral width of 0-180 ppm, a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is then phased, and the baseline is corrected.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic ring and the carbon-fluorine bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium-Strong | C=C and C=N ring stretching vibrations |

| 1500 - 1400 | Medium-Strong | Aromatic ring stretching |

| 1250 - 1100 | Strong | C-F stretching |

| 900 - 675 | Strong | C-H out-of-plane bending |

Experimental Protocol for FTIR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the crystal to completely cover the surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

Electron Ionization (EI) is a common technique for small, volatile molecules and is expected to produce a strong molecular ion peak for this compound due to the stability of the aromatic system.

Table 4: Predicted Mass Spectrometry Data for this compound (EI-MS)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺ (Molecular Ion) |

| 138 | 20-30 | [M - HCN]⁺ |

| 117 | 10-20 | [M - F - HCN]⁺ or [M - C₂H₂F]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)[2][3][4]

-

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized in a heated chamber.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and various fragment ions.

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Interrelation of spectroscopic data for structural confirmation.

Technical Guide: Solubility Profile of 5,7-Difluoroquinoline in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroquinoline is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural properties, including the presence of two electron-withdrawing fluorine atoms on the quinoline core, significantly influence its physicochemical characteristics, such as solubility. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.[1][2] Poor solubility can pose significant challenges during lead identification and optimization, potentially affecting bioavailability and therapeutic efficacy.[2]

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its expected solubility characteristics based on its chemical structure, provides a detailed experimental protocol for determining its solubility, and presents a framework for data collection and interpretation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 34522-72-0 | [3] |

| Molecular Formula | C₉H₅F₂N | [3][4] |

| Molecular Weight | 165.14 g/mol | [3][4] |

| Boiling Point | 235 °C | [3] |

| Density | 1.319 g/cm³ | [3] |

| Appearance | Not specified (likely solid at room temp.) |

Solubility Profile

Qualitative Assessment

Direct, quantitative solubility data (e.g., mg/mL) for this compound in a range of common organic solvents is not readily found in published literature. However, based on its chemical structure—a relatively nonpolar aromatic system with polar fluorine and nitrogen atoms—a qualitative assessment can be made. The presence of the quinoline core suggests it will be soluble in many common organic solvents. Its use in synthetic procedures described in the literature, where it is dissolved in solvents like toluene and Tetrahydrofuran (THF), confirms its solubility in these media.[5][6]

It is expected to exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are commonly used for screening and storing compounds for biological assays.[1][7] Its solubility in alcohols like methanol and ethanol is likely to be moderate, while solubility in nonpolar hydrocarbon solvents may be lower.

Illustrative Solubility Data Table

The following table is provided as a template for researchers to record experimentally determined solubility data for this compound. The values are not actual experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | [Enter experimental value] | HPLC-UV | |

| N,N-Dimethylformamide (DMF) | 25 | [Enter experimental value] | Gravimetric | |

| Tetrahydrofuran (THF) | 25 | [Enter experimental value] | HPLC-UV | |

| Acetone | 25 | [Enter experimental value] | Gravimetric | |

| Acetonitrile | 25 | [Enter experimental value] | HPLC-UV | |

| Methanol | 25 | [Enter experimental value] | Gravimetric | |

| Ethanol | 25 | [Enter experimental value] | HPLC-UV | |

| Isopropanol | 25 | [Enter experimental value] | Gravimetric | |

| Toluene | 25 | [Enter experimental value] | HPLC-UV | |

| Dichloromethane | 25 | [Enter experimental value] | Gravimetric |

Experimental Protocol for Solubility Determination

This section details a generalized and robust protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).[8] This method is considered a gold standard for measuring thermodynamic solubility.[2]

Materials and Equipment

-

Compound: this compound (solid, >98% purity)

-

Solvents: HPLC-grade organic solvents of interest

-

Apparatus:

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for HPLC

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (e.g., 5-10 mg) to a pre-weighed 4 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.[7]

-

Record the exact mass of the compound added.

-

Add a precise volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8] The mixture should appear as a slurry with visible undissolved solid.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.[9]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.[9]

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the UV absorbance peak area against concentration.

-

Inject the diluted sample solution into the HPLC under the same conditions.

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the final solubility in desired units (e.g., mg/mL, mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not widely published, its chemical structure suggests it is soluble in common polar aprotic and other organic solvents used in synthesis and drug discovery. For researchers and drug development professionals, direct experimental determination of its solubility is essential. The detailed shake-flask protocol provided in this guide offers a reliable and standardized method for generating this critical data. The resulting solubility profile will be invaluable for optimizing reaction conditions, developing suitable formulations, and ensuring the quality and efficacy of this compound-based compounds in future applications.

References

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C9H5F2N | CID 3015686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. lifechemicals.com [lifechemicals.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Emerging Therapeutic Potential of 5,7-Difluoroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad range of biological activities. Among the various halogenated quinoline derivatives, those bearing fluorine atoms have garnered significant attention due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This technical guide focuses on the potential biological activities of 5,7-difluoroquinoline derivatives.

A comprehensive review of the current scientific literature reveals a notable scarcity of specific research on the biological activities of this compound derivatives. However, the closely related and extensively studied class of fluoroquinolones provides a valuable proxy for understanding their potential. This guide will, therefore, leverage the wealth of data on fluoroquinolone analogs to provide insights into the probable anticancer and antimicrobial activities, mechanisms of action, and relevant experimental protocols, while clearly acknowledging the data gap for the specific 5,7-difluoro substitution pattern.

Potential Anticancer Activity

Fluoroquinolone derivatives, traditionally known for their antibacterial properties, are being increasingly investigated as potent anticancer agents.[1] These compounds have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[2]

Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism of anticancer action for many fluoroquinolone derivatives is the inhibition of human topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the covalent enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks. This DNA damage triggers a cascade of cellular events, including cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis, often through the intrinsic pathway.[1]

Caption: Hypothesized mechanism of anticancer action for this compound derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various fluoroquinolone derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This data serves as a reference for the potential potency of novel this compound compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Ciprofloxacin Dihydrazone Derivative | MCF-7 (Breast) | 7.016 | 5-FU | >50 |

| Ciprofloxacin Dihydrazone Derivative | BGC-823 (Gastric) | 10.23 | 5-FU | >50 |

| Ciprofloxacin Dihydrazone Derivative | BEL-7402 (Hepatoma) | 12.54 | 5-FU | >50 |

| Ciprofloxacin Dihydrazone Derivative | A549 (Lung) | 15.88 | 5-FU | >50 |

| N-acylated Ciprofloxacin Derivative | MCF-7 (Breast) | 4.3 | Ciprofloxacin | >100 |

Data extracted from studies on ciprofloxacin derivatives as a proxy for 5,7-difluoroquinolone derivatives.[2][3]

Potential Antimicrobial Activity

The foundational biological activity of the quinolone class of compounds is their antimicrobial effect. It is highly probable that this compound derivatives will also exhibit antibacterial and potentially antifungal properties.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

In bacteria, fluoroquinolones primarily target DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to a rapid bactericidal effect.

Caption: Postulated mechanism of antimicrobial action for this compound derivatives.

In Vitro Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin, a widely used fluoroquinolone, against various bacterial strains. These values indicate the lowest concentration of the drug that prevents visible growth of a microorganism.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.75 |

| Streptococcus pneumoniae | Gram-positive | 1.89 |

| Enterobacteriaceae | Gram-negative | 0.03-0.23 |

| Pseudomonas aeruginosa | Gram-negative | 0.37 |

| Haemophilus influenzae | Gram-negative | <0.015 |

Data for ciprofloxacin, a representative fluoroquinolone.[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation and comparison of the biological activity of novel compounds. The following sections outline key methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Caption: A stepwise representation of the MTT assay for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[5]

Future Directions and Conclusion

While direct experimental data on this compound derivatives remains limited, the extensive research on analogous fluoroquinolones strongly suggests their potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The introduction of two fluorine atoms at the 5 and 7 positions of the quinoline ring is expected to significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to elucidate their specific structure-activity relationships. In-depth mechanistic studies will be crucial to determine if their mode of action aligns with that of other fluoroquinolones or if they possess novel biological targets. The data and protocols presented in this guide provide a solid foundation for initiating such investigations. The exploration of this chemical space holds considerable promise for the discovery of new therapeutic candidates to address the ongoing challenges of cancer and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Ascendance of 5,7-Difluoroquinoline: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this landscape, the 5,7-difluoroquinoline core has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. Its unique electronic profile, stemming from the strong electron-withdrawing nature of the fluorine atoms, influences key parameters such as pKa, lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of this compound as a building block, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and synthetic workflows.

Physicochemical Properties and Synthetic Access

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse array of bioactive molecules. The fluorine substitutions at positions 5 and 7 significantly impact the electron distribution of the quinoline ring system, which can be leveraged to fine-tune interactions with biological targets.

Access to this core structure and its derivatives is primarily achieved through multi-step synthetic sequences. A common strategy involves the construction of the quinoline ring system from appropriately substituted anilines. For instance, the Gould-Jacobs reaction provides a reliable method for synthesizing 4-hydroxyquinoline intermediates, which can be subsequently halogenated to yield the crucial 4-chloro-5,7-difluoroquinoline building block. This intermediate is then amenable to nucleophilic substitution at the 4-position, allowing for the introduction of various side chains and functional groups.

A notable example of a clinically relevant molecule derived from a related difluorinated core is Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. While technically a difluorochroman derivative, its synthesis highlights the importance of the difluorinated phenolic precursors that are also used to construct 5,7-difluoroquinolines. The synthesis of the key chiral intermediate, (R)-5,7-difluorochroman-4-ol, often involves an asymmetric reduction of the corresponding ketone, followed by a crucial Mitsunobu reaction to couple it with the benzimidazole core of Tegoprazan, proceeding with a characteristic inversion of stereochemistry.[1]

Applications in Drug Discovery

The this compound scaffold has been explored for a range of therapeutic applications, with notable examples in the fields of oncology and infectious diseases.

Anticancer Activity

The quinoline core is a well-established pharmacophore in the design of kinase inhibitors, and the addition of the 5,7-difluoro substitution pattern has been investigated to enhance potency and selectivity. While specific IC50 data for a wide range of this compound derivatives remains somewhat limited in publicly accessible literature, the broader class of fluoroquinolones has shown significant promise as anticancer agents.[2] The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[2]

The 4-anilinoquinoline scaffold, a common motif in kinase inhibitors, has been explored with various substitution patterns. The strategic placement of substituents on the quinoline ring and the anilino moiety can be optimized to target specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.

Antibacterial Activity

Fluoroquinolones are a well-established class of antibiotics. While much of the focus has been on 6-fluoroquinolones, the exploration of other fluorination patterns, including the 5,7-difluoro substitution, continues to be an area of interest for overcoming bacterial resistance. These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for quinoline derivatives, providing context for the potential activity of compounds based on the this compound scaffold. Note: Data for specific this compound derivatives is limited in the available search results; the tables include data from closely related fluoroquinolone and quinoline analogs to illustrate typical activity ranges.

Table 1: In Vitro Anticancer Activity of Representative Quinolone Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast Cancer) | 7.016 | [4] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast Cancer) | 7.05 | [4] |

| 4-Anilinoquinolinylchalcone 4a | MDA-MB-231 (Breast Cancer) | Not Specified | [5] |

| Quinazoline Schiff base 1 | MCF-7 (Breast Cancer) | 6.246 | [2] |

| Quinazoline Schiff base 2 | MCF-7 (Breast Cancer) | 5.910 | [2] |

Table 2: In Vitro Antibacterial Activity of Representative Fluoroquinolone Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline derivative 5p | S. aureus | 4 | [6] |

| Quinoxaline derivative 5p | B. subtilis | 8 | [6] |

| Quinoxaline derivative 5p | MRSA | 8 | [6] |

| Quinoxaline derivative 5p | E. coli | 4 | [6] |

| Indolizinoquinoline-5,12-dione 7 | E. coli ATCC25922 | 2 | [7] |

| Indolizinoquinoline-5,12-dione 7 | S. pyrogens ATCC19615 | 2 | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of 4-Chloro-5,7-difluoroquinoline

This protocol describes a general procedure for the synthesis of the key intermediate, 4-chloro-5,7-difluoroquinoline, which serves as a versatile precursor for a wide range of derivatives. The synthesis typically starts from a substituted aniline and proceeds through a cyclization to form the quinoline core, followed by chlorination. A common method is the Gould-Jacobs reaction.[8]

Step 1: Synthesis of Diethyl (3,5-difluoroanilino)methylenemalonate

-

Combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 110-120 °C for 2-3 hours.

-

Cool the reaction mixture and purify the product by recrystallization from ethanol to obtain the desired intermediate.

Step 2: Cyclization to Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

-

Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-250 °C for 30-60 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid and wash with hexane to yield the cyclized product.

Step 3: Saponification and Decarboxylation to 5,7-difluoro-4-hydroxyquinoline

-

Suspend the product from Step 2 in a solution of sodium hydroxide (10-20% aqueous).

-

Heat the mixture to reflux for 2-4 hours until hydrolysis is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Filter the solid and then heat it in a high-boiling point solvent (e.g., Dowtherm A) at 250-260 °C until carbon dioxide evolution ceases, to effect decarboxylation.

-

Cool the mixture and isolate the 5,7-difluoro-4-hydroxyquinoline.

Step 4: Chlorination to 4-Chloro-5,7-difluoroquinoline

-

Carefully add the 5,7-difluoro-4-hydroxyquinoline from Step 3 to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and slowly pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-chloro-5,7-difluoroquinoline.

Synthesis of (R)-5,7-Difluorochroman-4-ol (Key intermediate for Tegoprazan)

This protocol outlines the synthesis of a key chiral intermediate used in the production of Tegoprazan, showcasing a practical application of a difluorinated scaffold.

Step 1: Synthesis of 5,7-Difluorochroman-4-one

-

React 3,5-difluorophenol with 3-chloropropionic acid in the presence of a base to form 3-(3,5-difluorophenoxy)propanoic acid.

-

Treat the resulting acid with a cyclizing agent, such as polyphosphoric acid (PPA), at an elevated temperature to induce intramolecular Friedel-Crafts acylation and form 5,7-difluorochroman-4-one.

Step 2: Asymmetric Reduction to (R)-5,7-Difluorochroman-4-ol

-

Dissolve 5,7-difluorochroman-4-one in a suitable solvent (e.g., isopropanol).

-

Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), at a low temperature (e.g., -20 to 0 °C).

-

Stir the reaction until completion, monitoring by TLC or HPLC.

-

Quench the reaction carefully with methanol and then work up by adding aqueous acid.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain the enantiomerically enriched (R)-5,7-difluorochroman-4-ol.

Mitsunobu Reaction for Tegoprazan Synthesis[1]

This protocol details the crucial coupling step to form the core structure of Tegoprazan.

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-5,7-difluorochroman-4-ol (1.0 eq), 4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (1.1 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (Tegoprazan).

Visualizing Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows associated with quinoline-based compounds.

Conclusion

The this compound scaffold represents a highly valuable building block in medicinal chemistry, offering a unique combination of physicochemical properties that can be exploited for the design of novel therapeutics. The clinical success of Tegoprazan, which is derived from a related difluorinated core, underscores the potential of this fluorination pattern in drug development. While the full potential of this compound derivatives in areas such as oncology and infectious diseases is still being explored, the existing data on related quinoline and fluoroquinolone compounds provide a strong rationale for continued investigation. The synthetic accessibility of the core and the potential for diverse functionalization make it an attractive starting point for the generation of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the structure-activity relationships of these compounds grows, the this compound core is poised to play an increasingly important role in the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis method of tegoprazan - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]

Reactivity of 5,7-Difluoroquinoline in electrophilic substitution

An In-depth Technical Guide to the Reactivity of 5,7-Difluoroquinoline in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted reactivity of this compound in electrophilic aromatic substitution (EAS) reactions. Due to a scarcity of specific experimental data in peer-reviewed literature for this particular molecule, this document leverages established principles of physical organic chemistry to forecast its behavior. The predictions herein are intended to guide synthetic planning and future experimental work.

Theoretical Framework

Electrophilic Aromatic Substitution on the Quinoline Nucleus

The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring. The reactivity of this system towards electrophiles is dictated by the electronic properties of the two constituent rings.

-

Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) and a deactivating mesomeric effect (-M) under acidic conditions (protonation of the nitrogen). This significantly reduces the electron density of the pyridine ring, making it resistant to attack by electrophiles.

-

Benzene Ring as the Site of Reaction: Consequently, electrophilic aromatic substitution on quinoline preferentially occurs on the more electron-rich carbocyclic (benzene) ring.[1]

-

Regioselectivity in Unsubstituted Quinoline: In the absence of other substituents, electrophilic attack on the benzene ring of quinoline typically favors positions 5 and 8.[1][2] This preference is attributed to the greater stability of the resulting carbocationic intermediates (Wheland intermediates), which avoid disruption of the pyridine ring's aromaticity in key resonance structures.

The Influence of Fluorine Substituents in EAS

Fluorine, like other halogens, has a dual electronic effect on an aromatic ring:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond network. This effect is deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3]

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions relative to the meta position.

For fluorine, the inductive deactivation generally outweighs the mesomeric activation, leading to an overall decrease in reaction rate. However, the mesomeric effect is still crucial in determining the regioselectivity, strongly directing incoming electrophiles to the ortho and para positions.[4][5]

Predicted Reactivity and Regioselectivity of this compound

By combining the principles outlined above, we can predict the reactivity and regioselectivity of this compound.

-

Overall Reactivity: The quinoline core is already less reactive than benzene. The presence of two strongly deactivating fluorine atoms on the benzene ring will further decrease its nucleophilicity. Therefore, this compound is expected to be highly unreactive towards electrophilic substitution, likely requiring harsh "forcing" conditions (high temperatures, strong acids, potent electrophiles) to proceed.

-

Regioselectivity: The directing effects of the nitrogen atom and the two fluorine atoms will determine the position of substitution.

-

The deactivated pyridine ring will not be attacked.

-

The fluorine atom at position 5 directs incoming electrophiles to its ortho position (C-6) and its para position (C-8).

-

The fluorine atom at position 7 directs incoming electrophiles to its ortho positions (C-6 and C-8).

-

Both fluorine substituents reinforce the direction of the electrophile to the C-6 and C-8 positions. To determine the most likely site of attack between these two, we must consider the stability of the Wheland intermediates formed upon attack at each position.

Attack at C-8 is predicted to be more favorable than at C-6. The carbocation formed from C-8 attack is stabilized by resonance donation from both the C-5 and C-7 fluorine atoms. While attack at C-6 also benefits from resonance stabilization, the C-8 intermediate is generally considered more stable in related quinoline systems. Therefore, the primary product of electrophilic aromatic substitution on this compound is predicted to be the 8-substituted derivative .

Data Presentation: Predicted Reaction Outcomes

The following table summarizes the predicted outcomes for common electrophilic substitution reactions on this compound. Note that these are predictions and experimental verification is required.

| Reaction Type | Reagents & Conditions (Hypothetical) | Predicted Major Product | Expected Reactivity / Comments |

| Nitration | HNO₃ / H₂SO₄ | 5,7-Difluoro-8-nitroquinoline | Very slow; requires forcing conditions (e.g., fuming nitric/sulfuric acid, elevated temperatures). |

| Bromination | Br₂ / FeBr₃ or Oleum | 8-Bromo-5,7-difluoroquinoline | Requires a strong Lewis acid catalyst and likely elevated temperatures. Reactivity will be significantly lower than that of quinoline. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 8-Acyl-5,7-difluoroquinoline | Extremely difficult. The quinoline nitrogen complexes with the AlCl₃ catalyst, further deactivating the ring. A large excess of catalyst and high temperatures would be necessary. Reaction may not proceed at all. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-8-sulfonic acid | Requires high concentration of SO₃ and elevated temperatures. The reaction is potentially reversible. |

Mandatory Visualizations

Caption: Directing influences in electrophilic substitution on this compound.

Caption: General mechanism for electrophilic substitution at the C-8 position.

Caption: Hypothetical workflow for an electrophilic substitution reaction.

Hypothetical Experimental Protocols

The following protocols are generalized procedures for related, deactivated systems and should be considered starting points for the development of a specific procedure for this compound. Appropriate safety precautions must be taken for all chemical reactions.

Protocol 5.1: Nitration of a Deactivated Fluoroaromatic Compound

-

Reagents:

-

This compound (1.0 eq)

-

Fuming Sulfuric Acid (20% SO₃)

-

Fuming Nitric Acid (>90%) (1.1 eq)

-

-

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add fuming sulfuric acid (5 mL per gram of substrate).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add this compound to the cooled acid with stirring, ensuring the temperature does not exceed 10 °C.

-

Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 50-60 °C.

-

Monitor the reaction by TLC or LC-MS. Stir at 50-60 °C for 6-12 hours or until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

-

The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol 5.2: Bromination of a Deactivated Heteroaromatic Compound

-

Reagents:

-

This compound (1.0 eq)

-

Liquid Bromine (1.1 eq)

-

Oleum (30% SO₃) or a strong Lewis Acid (e.g., FeBr₃, 1.2 eq)

-

Solvent (if using Lewis Acid, e.g., 1,2-dichloroethane)

-

-

Procedure (using Oleum):

-

In a flask protected from moisture, dissolve this compound in oleum (5 mL per gram of substrate) at room temperature.

-

Add liquid bromine dropwise to the stirred solution.

-

Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

After cooling, cautiously pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium hydroxide or sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with sodium thiosulfate solution to remove excess bromine, then with brine. Dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Conclusion and Future Directions

This guide establishes a theoretical foundation for understanding the reactivity of this compound in electrophilic aromatic substitution. The molecule is predicted to be highly deactivated, requiring forcing conditions for substitution to occur. The combined directing effects of the two fluorine atoms strongly suggest that substitution will occur preferentially at the C-8 position.

This analysis serves as a crucial starting point for any synthetic chemist aiming to functionalize this scaffold. The next essential steps are:

-

Computational Modeling: Performing density functional theory (DFT) calculations to model the transition states for electrophilic attack at C-6 and C-8 would provide quantitative insight into the activation energy barriers and lend further support to the predicted regioselectivity.

-

Experimental Validation: The ultimate confirmation of these predictions requires empirical study. The hypothetical protocols provided can serve as a basis for designing experiments to test the reactivity and isolate the products of nitration, halogenation, and other EAS reactions on this compound.

References

Fluoroquinolone Core Structures: A Technical Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents. Their core structure, a 4-quinolone fused to a six-membered heterocyclic ring, offers a versatile scaffold for medicinal chemists. Modifications at various positions of this core have led to the development of several generations of fluoroquinolones, each with an improved spectrum of activity, pharmacokinetic properties, and reduced toxicity. This in-depth technical guide provides a comprehensive overview of the fluoroquinolone core structure for drug design, detailing its mechanism of action, structure-activity relationships, and key experimental protocols for its evaluation.

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] The inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-stranded DNA breaks and subsequent bacterial cell death.[4]

In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in most Gram-positive bacteria.[5][6] Newer generation fluoroquinolones often exhibit dual-targeting capabilities, which can help to overcome resistance.[1]

Structure-Activity Relationships (SAR)

The antibacterial potency and spectrum of fluoroquinolones are significantly influenced by substituents at various positions of the quinolone core.[7][8] Understanding these structure-activity relationships is crucial for the rational design of new and improved derivatives.

-

N-1 Position: The substituent at the N-1 position is important for antibacterial activity.[6] Small alkyl groups like ethyl and, particularly, a cyclopropyl group, enhance potency.[9] The cyclopropyl group is a key feature in many potent fluoroquinolones, including ciprofloxacin and levofloxacin.[10] Larger, hydrophobic substituents at this position can lead to decreased activity due to poor solubility and impaired outer membrane penetration.

-

C-3 and C-4 Positions: The carboxylic acid at the C-3 position and the ketone at the C-4 position are essential for the antibacterial activity of quinolones.[11] These groups are involved in binding to the DNA-enzyme complex.[12] Modification of the C-3 carboxylic acid group generally leads to a decrease in activity.[13]

-

C-5 Position: The incorporation of a group at the C-5 position can be beneficial for antibacterial activity. The order of activity for substituents at this position is generally NH2 > CH3 > F, H > OH.[13] An amino group at C-5 can improve overall potency.[14]

-

C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is monumental for their high antibacterial potency.[13][15] This substitution enhances cell penetration and DNA gyrase inhibitory activity.[16]

-

C-7 Position: The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency.[1] The introduction of a piperazine ring or other nitrogen-containing heterocycles at this position is essential for broad-spectrum activity.[13] Modifications to the C-7 substituent can modulate activity against Gram-positive bacteria, anaerobes, and atypical pathogens.[10][17] For instance, the bulkier substituent at C-7 in moxifloxacin contributes to its enhanced activity against Gram-positive and anaerobic bacteria compared to ciprofloxacin.[11]

-

C-8 Position: A halogen (F or Cl) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[18] A methoxy group at C-8, as seen in gatifloxacin and moxifloxacin, enhances activity against Gram-positive bacteria and can reduce photosensitivity.[2][11]

Quantitative Data: In Vitro Antibacterial Activity

The in vitro activity of fluoroquinolones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) for representative fluoroquinolones against a panel of common Gram-positive and Gram-negative bacteria.

Table 1: MIC of Fluoroquinolones against Susceptible Gram-Positive Bacteria

| Fluoroquinolone | Staphylococcus aureus (MSSA) | Streptococcus pneumoniae | Enterococcus faecalis |

| Ciprofloxacin | 0.25 - 1 | 1 - 4 | 0.5 - 2 |

| Levofloxacin | 0.25 - 1 | 1 - 2 | 1 - 4 |

| Moxifloxacin | 0.06 - 0.25 | 0.12 - 0.25 | 0.5 - 2 |

| Gatifloxacin | 0.12 - 0.5 | 0.25 - 0.5 | 0.5 - 2 |

| Gemifloxacin | 0.03 - 0.12 | 0.03 - 0.06 | 0.25 - 1 |

Table 2: MIC of Fluoroquinolones against Susceptible Gram-Negative Bacteria

| Fluoroquinolone | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |

| Ciprofloxacin | ≤ 0.008 - 0.03 | 0.12 - 0.5 | 0.015 - 0.06 |

| Levofloxacin | 0.015 - 0.06 | 0.5 - 2 | 0.03 - 0.125 |

| Moxifloxacin | 0.015 - 0.06 | 1 - 8 | 0.06 - 0.25 |

| Gatifloxacin | 0.015 - 0.06 | 0.5 - 4 | 0.03 - 0.125 |

| Gemifloxacin | 0.015 - 0.06 | 2 - 16 | 0.03 - 0.125 |

Table 3: MIC of Fluoroquinolones against Resistant Bacterial Strains

| Fluoroquinolone | S. aureus (MRSA) | Ciprofloxacin-resistant P. aeruginosa | Fluoroquinolone-resistant E. coli |

| Ciprofloxacin | 1 - >128 | >32 | >32 |

| Levofloxacin | 1 - >128 | 16 - >128 | 16 - >128 |

| Moxifloxacin | 0.5 - 32 | 8 - 128 | 8 - 128 |

| Delafloxacin | 0.015 - 2 | 2 - 32 | 0.12 - 16 |

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are representative ranges compiled from various sources.[15][19][20][21][22]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][18][23][24]

a. Preparation of Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Stock solution of the fluoroquinolone to be tested.

b. Procedure:

-

Prepare serial two-fold dilutions of the fluoroquinolone in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Read the plates visually. The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible growth of the organism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[22]

a. Reaction Mixture (30 µL total volume):

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl₂

-

2 mM DTT

-

1.8 mM spermidine

-

1 mM ATP

-

6.5% (w/v) glycerol

-

0.1 mg/mL bovine serum albumin

-

1 µg relaxed pBR322 plasmid DNA

-

DNA gyrase enzyme (e.g., from E. coli)

-

Varying concentrations of the test fluoroquinolone.

b. Procedure:

-

Assemble the reaction mixture on ice.

-

Add the DNA gyrase enzyme to initiate the reaction.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of supercoiling) can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated DNA by topoisomerase IV.[25][26][27]

a. Reaction Mixture (30 µL total volume):

-

50 mM Tris-HCl (pH 7.5)

-

350 mM Potassium Glutamate

-

5 mM MgCl₂

-

5 mM DTT

-

1 mM ATP

-

Kinetoplast DNA (kDNA) as substrate

-

Topoisomerase IV enzyme (e.g., from S. aureus)

-

Varying concentrations of the test fluoroquinolone.

b. Procedure:

-

Assemble the reaction mixture on ice.

-

Add the topoisomerase IV enzyme to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., GSTEB: 5% Sarkosyl, 25% glycerol, 0.0025% bromophenol blue, 25 mM EDTA) and chloroform/isoamyl alcohol.

-

Centrifuge to separate the phases and load the aqueous phase onto an agarose gel.

-

Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

-

Stain the gel with ethidium bromide and visualize.

-

Inhibition is observed as a decrease in the amount of decatenated minicircles. The IC₅₀ can be calculated from the band intensities.

Synthesis of Key Fluoroquinolone Cores